1,2-Bis(dichlorophosphino)ethane

Description

The exact mass of the compound 1,2-Bis(dichlorophosphino)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(dichlorophosphino)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(dichlorophosphino)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

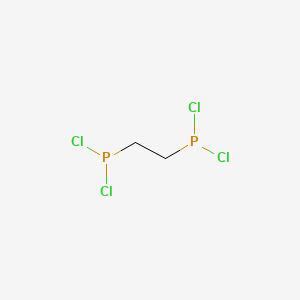

3D Structure

Properties

IUPAC Name |

dichloro(2-dichlorophosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWAJHLQMFBNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067368 | |

| Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-69-9 | |

| Record name | 1,2-Bis(dichlorophosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28240-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028240699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dichlorophosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-bis(dichlorophosphino)ethane, a key precursor in the development of various organophosphorus compounds. The document details the core synthetic methodology, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in chemical research and development.

Core Synthesis Methodology

The primary and most convenient industrial synthesis of 1,2-bis(dichlorophosphino)ethane (Cl₂PCH₂CH₂PCl₂) involves the direct reaction of ethylene (B1197577) (C₂H₄), white phosphorus (P₄), and phosphorus trichloride (B1173362) (PCl₃).[1] This one-step process is advantageous due to its atom economy and the direct formation of the desired carbon-phosphorus bonds.

The overall balanced chemical equation for this reaction is:

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 Cl₂PCH₂CH₂PCl₂ [1]

This reaction is typically carried out under pressure and at elevated temperatures to ensure the efficient conversion of the starting materials. The mechanism involves the radical addition of phosphorus-containing species to ethylene.

Experimental Protocols

The following experimental protocol is based on the convenient synthesis method developed by Burt, Chatt, Hussain, and Leigh (1979), with additional details from related industrial processes.

Materials and Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, and temperature and pressure controls.

-

Ethylene gas (high purity)

-

White phosphorus (handle with extreme caution under an inert atmosphere)

-

Phosphorus trichloride (distilled before use)

-

Inert solvent (e.g., a high-boiling hydrocarbon or excess PCl₃)

-

Distillation apparatus for purification

Procedure:

-

Reactor Preparation: The autoclave is thoroughly dried and purged with an inert gas, such as nitrogen or argon, to remove any traces of air and moisture.

-

Charging the Reactor:

-

White phosphorus is carefully transferred to the autoclave under an inert atmosphere.

-

Anhydrous phosphorus trichloride is added to the autoclave. The PCl₃ can also serve as the reaction solvent.

-

-

Reaction Conditions:

-

The autoclave is sealed, and the stirrer is started.

-

The reactor is heated to the desired temperature, typically in the range of 200-250 °C.

-

Ethylene is then introduced into the reactor, and the pressure is raised to and maintained at a high level, often exceeding 50 atmospheres.

-

-

Reaction Progression: The reaction is allowed to proceed for several hours with continuous stirring. The progress of the reaction can be monitored by observing the pressure drop as ethylene is consumed.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

-

Product Isolation and Purification:

-

The crude reaction mixture, which contains the product, unreacted starting materials, and potential byproducts, is transferred to a distillation apparatus under an inert atmosphere.

-

The volatile components, primarily unreacted PCl₃, are removed by distillation at atmospheric pressure.

-

The remaining liquid is then distilled under reduced pressure to isolate the 1,2-bis(dichlorophosphino)ethane as a colorless liquid.

-

Safety Precautions:

-

White phosphorus is highly toxic and pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water.

-

The reaction is carried out at high temperatures and pressures and should only be performed in a suitable high-pressure reactor by trained personnel.

-

All manipulations should be conducted in a well-ventilated fume hood.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 1,2-bis(dichlorophosphino)ethane.

| Parameter | Value | Reference |

| Reactants | Ethylene, White Phosphorus, Phosphorus Trichloride | [1] |

| Stoichiometry | 3 C₂H₄ : 0.5 P₄ : 4 PCl₃ | [1] |

| Typical Reaction Temperature | 200 - 250 °C | |

| Typical Reaction Pressure | > 50 atm | |

| Boiling Point of Product | 70 °C at 1 mmHg | |

| Reported Yield | Varies depending on specific conditions, but can be high. |

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for 1,2-bis(dichlorophosphino)ethane.

Caption: Synthesis workflow for 1,2-bis(dichlorophosphino)ethane.

References

An In-Depth Technical Guide to 1,2-Bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dichlorophosphino)ethane, with the chemical formula (CH₂PCl₂)₂, is a colorless liquid that serves as a pivotal precursor in the synthesis of a wide array of chelating diphosphine ligands. These ligands are of significant interest in coordination chemistry and homogeneous catalysis, finding applications in various cross-coupling reactions and other transformative chemical processes. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this important organophosphorus compound.

Core Properties

A summary of the fundamental physical and chemical properties of 1,2-bis(dichlorophosphino)ethane is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂H₄Cl₄P₂ | [1] |

| Molecular Weight | 231.81 g/mol | |

| CAS Number | 28240-69-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 70 °C at 1 mmHg | |

| Density | 1.536 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.588 |

Synthesis and Reactivity

Synthesis of 1,2-Bis(dichlorophosphino)ethane

Caption: Synthesis of 1,2-bis(dichlorophosphino)ethane.

Reactivity and Role as a Ligand Precursor

1,2-Bis(dichlorophosphino)ethane is a key building block for the synthesis of bidentate phosphine (B1218219) ligands, which are widely used in catalysis. The phosphorus-chlorine bonds are susceptible to nucleophilic substitution, allowing for the introduction of a variety of organic groups. A prominent example is its reaction with Grignard reagents to form tetraalkyl- or tetraaryldiphosphines.

A general experimental protocol for the synthesis of such derivatives involves the dropwise addition of a solution of 1,2-bis(dichlorophosphino)ethane in an ethereal solvent to an excess of the appropriate Grignard reagent, also in an ethereal solvent. The reaction mixture is typically stirred for several hours at room temperature, followed by hydrolysis with an aqueous ammonium (B1175870) chloride solution. The resulting diphosphine is then extracted, dried, and purified.

One of the most common and important ligands synthesized from 1,2-bis(dichlorophosphino)ethane is 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe).

Caption: General pathway for diphosphine ligand synthesis.

Spectroscopic and Structural Data

Detailed spectroscopic and structural data for 1,2-bis(dichlorophosphino)ethane are not extensively reported in readily accessible literature. Commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure, but specific data is scarce.

Note on Spectroscopic Data: For a research setting, it is crucial to obtain and interpret the spectroscopic data for the synthesized or purchased compound to confirm its identity and purity. The expected ³¹P NMR spectrum would show a single resonance, and the ¹H NMR would exhibit a complex multiplet for the ethylene bridge protons due to coupling with the phosphorus atoms.

Information regarding the precise molecular geometry, including bond lengths and angles, from techniques such as gas-phase electron diffraction or single-crystal X-ray diffraction of the pure compound is not currently available in the public domain.

Applications in Catalysis

While 1,2-bis(dichlorophosphino)ethane itself is not typically used directly as a ligand in catalytic systems, the diphosphine ligands derived from it are cornerstones of modern catalysis. These ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and dmpe, are employed in a multitude of catalytic reactions, including:

-

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig couplings.

-

Hydrogenation

-

Hydroformylation

The general workflow for utilizing a catalyst derived from a 1,2-bis(dichlorophosphino)ethane precursor in a cross-coupling reaction is outlined below.

Caption: From precursor to catalytic product.

Safety and Handling

1,2-Bis(dichlorophosphino)ethane is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. Due to its reactivity with water, it should be stored under an inert atmosphere.

| Hazard Statement | GHS Pictogram |

| H314: Causes severe skin burns and eye damage. | GHS05: Corrosive |

Conclusion

1,2-Bis(dichlorophosphino)ethane is a valuable and reactive intermediate in organophosphorus chemistry. Its primary utility lies in its role as a precursor to a diverse range of bidentate phosphine ligands that are indispensable in the field of homogeneous catalysis. While detailed characterization data for the compound itself is not widely disseminated, its synthetic transformations are well-established, enabling the creation of powerful tools for chemical synthesis. Researchers and professionals working with this compound should adhere to strict safety protocols due to its corrosive nature.

References

In-Depth Technical Guide: Elucidation of the Structure of 1,2-bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(dichlorophosphino)ethane, with the chemical formula C₂H₄Cl₄P₂, is a key organophosphorus compound utilized as a precursor in the synthesis of various chelating diphosphine ligands. These ligands are integral in the field of coordination chemistry and catalysis, finding applications in reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck cross-coupling reactions. An accurate understanding of its molecular structure is paramount for its effective application and the development of novel catalytic systems. This technical guide provides a comprehensive overview of the structural elucidation of 1,2-bis(dichlorophosphino)ethane, detailing its synthesis, physicochemical properties, and spectroscopic characterization.

Physicochemical and Structural Properties

1,2-bis(dichlorophosphino)ethane is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and structural properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₄Cl₄P₂ |

| Molecular Weight | 231.81 g/mol |

| CAS Number | 28240-69-9 |

| IUPAC Name | (Ethane-1,2-diyl)bis(phosphonous dichloride) |

| Boiling Point | 70 °C at 1 mmHg |

| Density | 1.536 g/mL at 25 °C |

| Refractive Index | 1.588 at 20 °C |

| SMILES | ClP(Cl)CCP(Cl)Cl |

Table 1: Physicochemical and Structural Properties of 1,2-bis(dichlorophosphino)ethane.

Molecular Structure

The molecular structure of 1,2-bis(dichlorophosphino)ethane consists of a central ethane (B1197151) backbone with a dichlorophosphino (-PCl₂) group attached to each carbon atom. The phosphorus atoms are trivalent, and the molecule possesses a symmetrical structure.

Figure 1: Molecular structure of 1,2-bis(dichlorophosphino)ethane.

Experimental Protocols

Synthesis of 1,2-bis(dichlorophosphino)ethane

The synthesis of 1,2-bis(dichlorophosphino)ethane is achieved through the reaction of ethylene (B1197577) with white phosphorus and phosphorus trichloride.[1]

Reaction:

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 Cl₂PCH₂CH₂PCl₂

Spectroscopic Characterization

The structural elucidation of 1,2-bis(dichlorophosphino)ethane relies heavily on various spectroscopic techniques. Although complete, officially published spectra are not widely available, data from commercial suppliers and related literature provide expected characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for characterizing organophosphorus compounds. For compounds containing a P-Cl bond, the chemical shift is typically in the downfield region. Based on data for similar chlorophosphoramidite compounds, the ³¹P NMR chemical shift for 1,2-bis(dichlorophosphino)ethane is expected to be in the range of 174-180 ppm . The spectrum should exhibit a single peak, confirming the magnetic equivalence of the two phosphorus atoms.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, a single resonance is expected for the two equivalent methylene (B1212753) (-CH₂-) carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2-bis(dichlorophosphino)ethane is expected to show characteristic absorption bands for C-H and P-Cl bonds. While a detailed spectrum with peak assignments is not publicly available, commercial sources confirm that the compound's IR spectrum is consistent with its structure.

| Spectroscopic Technique | Expected Chemical Shift / Frequencies |

| ³¹P NMR | ~ 174-180 ppm |

| ¹³C NMR | A single peak for the -CH₂- carbons |

| IR Spectroscopy | Characteristic C-H and P-Cl stretches |

Table 2: Summary of Expected Spectroscopic Data for 1,2-bis(dichlorophosphino)ethane.

X-ray Crystallography

A search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield a single-crystal X-ray diffraction structure for 1,2-bis(dichlorophosphino)ethane. This suggests that a crystal structure for this compound has not been determined or is not publicly available. The liquid nature of the compound at room temperature may present challenges for single-crystal growth.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 1,2-bis(dichlorophosphino)ethane.

Figure 2: Workflow for the synthesis and structural elucidation.

Conclusion

The structure of 1,2-bis(dichlorophosphino)ethane is well-established through its synthesis and fundamental spectroscopic characterization. While a detailed, publicly available experimental protocol and complete, high-resolution spectra are not readily accessible, the collective data from various sources provide a consistent and clear picture of its molecular identity. The primary methods for its structural confirmation are ³¹P and ¹³C NMR spectroscopy, which would confirm the presence of the key phosphorus and carbon environments. The absence of a single-crystal X-ray structure highlights a potential area for future research to provide definitive bond length and angle data for this important chemical building block.

References

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)pyrazole

CAS Number: 10010-93-2 (Note: The requested CAS number 30436-39-4 could not be validated and is likely erroneous. This guide focuses on the structurally related and well-documented compound, 3-Methyl-5-(trifluoromethyl)pyrazole).

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and applications of 3-Methyl-5-(trifluoromethyl)pyrazole. This pyrazole (B372694) derivative is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, bioavailability, and binding affinity to the final products.

Core Chemical and Physical Properties

3-Methyl-5-(trifluoromethyl)pyrazole is a white to off-white crystalline solid at room temperature. Its core structure consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₅F₃N₂ | [1] |

| Molecular Weight | 150.10 g/mol | |

| Melting Point | 88-90 °C | |

| Boiling Point | Not available | |

| Appearance | White to orange solid | [2] |

| Solubility | Soluble in common organic solvents such as methanol (B129727), ethanol, and chloroform. | |

| InChI | InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | [1] |

| InChIKey | DLCHCAYDSKIFIN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=NN1)C(F)(F)F |

Spectral Data

| Technique | Data Highlights |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.88 (bs, 1H, NH), 6.32 (s, 1H, CH), 2.35 (s, 3H, CH₃) |

| ¹³C NMR | Spectral data is available and confirms the molecular structure. |

| Mass Spectrometry (Electron Ionization) | Data available through the NIST WebBook.[1] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole involves the condensation of a β-diketone with hydrazine (B178648) hydrate (B1144303).

Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole

A widely cited method for the synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole is the reaction of 1,1,1-trifluoro-2,4-pentanedione (B1197229) with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (4.62 g, 30 mmol) in methanol (20 ml), slowly add hydrazine hydrate (945 μl, 30 mmol) at 0 °C with continuous stirring.

-

Reaction Conditions: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Work-up and Purification: Upon completion of the reaction, remove the solvent by concentration under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield 5-methyl-3-trifluoromethyl-1H-pyrazole as a yellow solid. This procedure typically results in a high yield of approximately 95%.

References

The Dichotomous Reactivity of P-Cl Bonds in 1,2-Bis(dichlorophosphino)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dichlorophosphino)ethane, with the chemical formula (CH₂PCl₂)₂, is a pivotal precursor in the synthesis of a diverse array of organophosphorus compounds, particularly chelating diphosphine ligands. The reactivity of this molecule is dominated by the four phosphorus-chlorine (P-Cl) bonds, which are highly susceptible to nucleophilic attack. This technical guide provides an in-depth exploration of the reactivity of these P-Cl bonds, focusing on nucleophilic substitution, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers in organophosphorus chemistry, catalysis, and materials science.

Introduction

1,2-Bis(dichlorophosphino)ethane is a colorless liquid that serves as a fundamental building block for the synthesis of bidentate phosphine (B1218219) ligands.[1] These ligands are integral in coordination chemistry and homogeneous catalysis, influencing the steric and electronic properties of metal centers. The core of 1,2-bis(dichlorophosphino)ethane's utility lies in the high reactivity of its P-Cl bonds, which allows for the facile introduction of a wide variety of organic and inorganic moieties. This guide will systematically dissect the key reactions involving these bonds.

Nucleophilic Substitution Reactions

The most prevalent mode of reactivity for the P-Cl bonds in 1,2-bis(dichlorophosphino)ethane is nucleophilic substitution. This pathway allows for the creation of new P-C, P-N, and P-O bonds, leading to a diverse range of diphosphine derivatives.

Reaction with Organometallic Reagents: Formation of P-C Bonds

The reaction with Grignard reagents or organolithium compounds is a cornerstone for the synthesis of 1,2-bis(dialkyl/diarylphosphino)ethanes. These reactions proceed via a nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom, displacing the chloride ion.

Experimental Protocol: Synthesis of 1,2-Bis(dimethylphosphino)ethane (dmpe) [2]

-

Reaction Equation: Cl₂PCH₂CH₂PCl₂ + 4 MeMgI → Me₂PCH₂CH₂PMe₂ + 4 MgICl[2]

-

Procedure:

-

To a solution of 1,2-bis(dichlorophosphino)ethane in an anhydrous, ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium iodide (MeMgI) is added dropwise at a controlled temperature, typically 0 °C.

-

A molar excess of the Grignard reagent (at least 4 equivalents) is used to ensure complete substitution of all four P-Cl bonds.

-

The reaction mixture is stirred for a specified period, often several hours, and may be allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or crystallization.

-

Table 1: Quantitative Data for Nucleophilic Substitution with Organometallic Reagents

| Product | Reagent | Yield (%) | 31P NMR (δ, ppm) | Reference |

| 1,2-Bis(dimethylphosphino)ethane (dmpe) | MeMgI | Moderate | -48.5 | [3][4] |

| 1,2-Bis(diethylphosphino)ethane (depe) | EtMgCl | Good | -20.3 | [3] |

| 1,2-Bis(di-iso-propylphosphino)ethane (dippe) | i-PrMgCl | Good | +19.8 | [3] |

| 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) | t-BuLi | Good | +34.5 | [3] |

| 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) | CyMgCl | 75 | +1.5 | [5] |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | PhLi or PhMgBr | 74 | -13.1 | [6] |

Diagram 1: General Workflow for the Synthesis of 1,2-Bis(dialkyl/diarylphosphino)ethanes

References

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 6. datapdf.com [datapdf.com]

Spectroscopic and Synthetic Profile of 1,2-Bis(dichlorophosphino)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,2-bis(dichlorophosphino)ethane (CAS No. 28240-69-9). This highly reactive organophosphorus compound is a critical precursor in the synthesis of various diphosphine ligands, which are of significant interest in catalysis and materials science. This document collates available physical and chemical data, outlines a detailed, though generalized, experimental protocol for its synthesis, and provides methodologies for its spectroscopic characterization. Due to the compound's reactive and air-sensitive nature, detailed experimental spectra are not widely published. Therefore, this guide also serves as a framework for the acquisition and interpretation of such data.

Introduction

1,2-Bis(dichlorophosphino)ethane, with the chemical formula C₂H₄Cl₄P₂, is a colorless liquid that serves as a fundamental building block in organophosphorus chemistry.[1][2][3] Its bifunctional nature, possessing two dichlorophosphino groups, allows for its use in the synthesis of a variety of chelating diphosphine ligands through reactions with Grignard reagents or secondary amines.[1][4] One of the most common applications is its use as a precursor to synthesize 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), a valuable ligand in coordination chemistry.[1][4] The high reactivity and air-sensitivity of 1,2-bis(dichlorophosphino)ethane necessitate careful handling under inert atmosphere conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-bis(dichlorophosphino)ethane is presented in Table 1.

Table 1: Physicochemical Properties of 1,2-Bis(dichlorophosphino)ethane

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₄P₂ | [1][2][3] |

| Molar Mass | 231.81 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 70 °C at 1 mmHg | [2] |

| Density | 1.536 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.588 | [2] |

| CAS Number | 28240-69-9 | [1][2] |

Synthesis

Reaction Scheme

The most commonly cited synthesis of 1,2-bis(dichlorophosphino)ethane involves the reaction of ethylene (B1197577), white phosphorus (P₄), and phosphorus trichloride (B1173362) (PCl₃).[1]

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂

Experimental Protocol

This is a generalized procedure based on the known reactivity of the starting materials. The specific conditions may vary and should be optimized based on laboratory capabilities and safety assessments. This reaction should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials:

-

White phosphorus (P₄) - EXTREMELY TOXIC AND PYROPHORIC

-

Phosphorus trichloride (PCl₃) - CORROSIVE AND TOXIC

-

Ethylene (C₂H₄) gas

-

A suitable high-pressure reactor (e.g., a stainless-steel autoclave) equipped with a stirrer, pressure gauge, and thermocouple.

-

Inert, dry solvent (e.g., a high-boiling hydrocarbon)

Procedure:

-

Reactor Preparation: The reactor must be scrupulously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen) to remove all traces of air and moisture.

-

Charging the Reactor: Under an inert atmosphere, the reactor is charged with the inert solvent, white phosphorus, and phosphorus trichloride. The reactor is then sealed.

-

Introduction of Ethylene: The reactor is pressurized with ethylene gas to the desired pressure. The pressure will need to be monitored and maintained as the reaction proceeds.

-

Reaction Conditions: The stirred reaction mixture is heated to the reaction temperature (specific temperature and pressure conditions are proprietary and would be detailed in patents such as that by Toy and Uhing). The reaction is typically carried out under elevated pressure and temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by the uptake of ethylene, as observed by the pressure drop in the reactor.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess ethylene pressure is carefully vented. The reaction mixture is then transferred under an inert atmosphere.

-

Purification: The product, 1,2-bis(dichlorophosphino)ethane, is isolated from the reaction mixture by fractional distillation under reduced pressure. The purity of the collected fractions should be assessed by spectroscopic methods.

Spectroscopic Data

Due to its high reactivity, detailed spectroscopic data for 1,2-bis(dichlorophosphino)ethane is not widely available in the public domain. Commercial suppliers confirm the identity and purity of the compound using NMR and IR spectroscopy, but the spectra themselves are not published.[5][6] The following tables are structured to present the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for 1,2-Bis(dichlorophosphino)ethane

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | CDCl₃ | Data not available | Singlet | - | PCl₂ |

| ¹H | CDCl₃ | Data not available | Multiplet | Data not available | -CH₂- |

| ¹³C | CDCl₃ | Data not available | Triplet (due to P-C coupling) | Data not available | -CH₂- |

Note: The ³¹P NMR is expected to show a single resonance in the downfield region typical for P(III) chlorides. The ¹H NMR would likely show a complex multiplet for the ethane (B1197151) bridge protons due to coupling with both phosphorus nuclei. The ¹³C NMR is expected to show a triplet for the equivalent methylene (B1212753) carbons due to coupling to the two phosphorus atoms.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 1,2-Bis(dichlorophosphino)ethane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H stretching |

| Data not available | - | CH₂ scissoring |

| Data not available | - | P-Cl stretching |

| Data not available | - | P-C stretching |

Note: The IR spectrum is expected to show characteristic absorption bands for C-H stretching and bending, as well as strong absorptions corresponding to P-Cl and P-C bonds.

Raman Spectroscopy

Table 4: Raman Spectroscopic Data for 1,2-Bis(dichlorophosphino)ethane

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data not available | - | P-Cl symmetric stretching |

| Data not available | - | P-C symmetric stretching |

| Data not available | - | C-C stretching |

Note: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the P-Cl and P-C bonds, which are often weak in the IR spectrum.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 1,2-Bis(dichlorophosphino)ethane

| m/z | Relative Intensity (%) | Ion |

| Data not available | - | [M]⁺ |

| Data not available | - | [M - Cl]⁺ |

| Data not available | - | [PCl₂]⁺ |

| Data not available | - | [CH₂PCl₂]⁺ |

Note: The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of four chlorine atoms. Common fragments would include the loss of chlorine atoms and cleavage of the P-C and C-C bonds.

Experimental Protocols for Spectroscopic Analysis

Given the air-sensitive nature of 1,2-bis(dichlorophosphino)ethane, all sample preparations and measurements must be conducted under an inert atmosphere.

NMR Spectroscopy

-

Sample Preparation: In a glovebox or using Schlenk line techniques, dissolve 50-100 mg of 1,2-bis(dichlorophosphino)ethane in approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer to NMR Tube: Transfer the solution to a dry NMR tube fitted with a J. Young valve or a sealed cap under the inert atmosphere.

-

Data Acquisition: Acquire ³¹P, ¹H, and ¹³C NMR spectra on a suitable NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is used. Proton decoupling is typically employed for ³¹P and ¹³C NMR to simplify the spectra.

IR and Raman Spectroscopy

-

Sample Preparation: For IR spectroscopy, a thin film of the neat liquid can be prepared between two KBr or NaCl plates inside a glovebox. For Raman spectroscopy, the neat liquid can be sealed in a glass capillary under an inert atmosphere.

-

Data Acquisition: Obtain the spectra using a standard FT-IR and FT-Raman spectrometer.

Mass Spectrometry

-

Sample Introduction: Due to the compound's reactivity and relatively low boiling point, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample should be diluted in a dry, inert solvent and injected into the GC-MS system.

-

Data Acquisition: Acquire the mass spectrum, paying attention to the isotopic distribution patterns of chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the synthesis and characterization workflow for 1,2-bis(dichlorophosphino)ethane.

Caption: Synthesis and characterization workflow for 1,2-bis(dichlorophosphino)ethane.

Conclusion

References

- 1. 1,2-Bis(dichlorophosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. 1,2-Bis(dichlorophosphino)ethane 97 28240-69-9 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. 1,2-Bis(dimethylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 5. 1,2-Bis(dichlorophosphino)ethane, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1,2-Bis(dichlorophosphino)ethane, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide: Determination of the Molecular Weight of 1,2-bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 1,2-bis(dichlorophosphino)ethane, an organophosphorus compound utilized as a precursor to chelating diphosphines.

Molecular Formula and Structure

1,2-bis(dichlorophosphino)ethane is an organophosphorus compound.[1] Its chemical structure consists of a two-carbon ethane (B1197151) backbone with a dichlorophosphino group attached to each carbon atom. The molecular formula for this compound is C₂H₄Cl₄P₂ .[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 1,2-bis(dichlorophosphino)ethane is based on its molecular formula, C₂H₄Cl₄P₂.

The constituent elements and their respective atomic weights are:

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[6][7]

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[8][9][10]

-

Chlorine (Cl): The standard atomic weight of chlorine is approximately 35.453 amu.[11]

-

Phosphorus (P): Phosphorus is a monoisotopic element with a standard atomic weight of approximately 30.974 amu.[12][13][14][15][16]

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of P atoms × Atomic weight of P)

(2 × 12.011) + (4 × 1.008) + (4 × 35.453) + (2 × 30.974) = 231.81 g/mol

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of 1,2-bis(dichlorophosphino)ethane.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Chlorine (Cl) | 4 | 35.453 | 141.812 |

| Phosphorus (P) | 2 | 30.974 | 61.948 |

| Total | 231.814 |

The calculated molecular weight of 1,2-bis(dichlorophosphino)ethane is 231.81 g/mol .[2][3] This value is consistent with published data for the compound.[1][2][3]

References

- 1. 1,2-Bis(dichlorophosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. 1,2-Bis(dichlorophosphino)ethane, 97% | Fisher Scientific [fishersci.ca]

- 4. 1,2-Bis(dichlorophosphino)ethane, 97% 321470010 from Thermo Fisher Scientific | Labcompare.com [labcompare.com]

- 5. 321470010 [thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. byjus.com [byjus.com]

- 13. Phosphorus - Wikipedia [en.wikipedia.org]

- 14. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 15. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Data for Phosphorus (P ) [physics.nist.gov]

Navigating the Solubility Landscape of 1,2-bis(dichlorophosphino)ethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(dichlorophosphino)ethane is a key organophosphorus compound utilized as a precursor in the synthesis of various diphosphine ligands, which are crucial in catalysis and coordination chemistry. A thorough understanding of its solubility in organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the available solubility information for 1,2-bis(dichlorophosphino)ethane, outlines a detailed experimental protocol for its quantitative solubility determination, and presents a visual workflow to aid in experimental design.

While specific quantitative solubility data for 1,2-bis(dichlorophosphino)ethane is not extensively documented in publicly available literature, its reactivity and use in various synthetic procedures provide strong indications of its solubility profile. This guide synthesizes this implicit information and offers a practical framework for its empirical determination.

Qualitative Solubility Profile

Based on its prevalent use as a reagent in chemical synthesis, 1,2-bis(dichlorophosphino)ethane, a colorless liquid, is inferred to be soluble in a range of common aprotic organic solvents. This solubility is essential for achieving homogeneous reaction media and facilitating its reaction with other non-polar and polar aprotic reagents. The following table summarizes the qualitative solubility based on its documented use in organic reactions.

| Organic Solvent | Qualitative Solubility | Context of Use |

| Tetrahydrofuran (THF) | Soluble | Commonly used as a solvent for reactions involving Grignard reagents and other nucleophiles with 1,2-bis(dichlorophosphino)ethane. |

| Diethyl Ether (Et₂O) | Soluble | Utilized as a solvent in various synthetic preparations involving 1,2-bis(dichlorophosphino)ethane. |

| Dichloromethane (CH₂Cl₂) | Soluble | Employed as a reaction medium for the synthesis of derivatives of 1,2-bis(dichlorophosphino)ethane. |

| Benzene | Likely Soluble | Aromatic hydrocarbons are generally good solvents for organophosphorus compounds. |

| Toluene (B28343) | Likely Soluble | Similar to benzene, toluene is expected to be a suitable solvent. |

| Hexane | Likely Soluble | Non-polar aliphatic hydrocarbons may serve as suitable solvents. |

| Water | Reactive | Reacts with water, leading to hydrolysis of the P-Cl bonds. It is not considered soluble in water in the traditional sense due to this reactivity. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 1,2-bis(dichlorophosphino)ethane in an organic solvent, based on the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of 1,2-bis(dichlorophosphino)ethane in a specified organic solvent at a controlled temperature.

Materials:

-

1,2-bis(dichlorophosphino)ethane (high purity)

-

Anhydrous organic solvent of choice (e.g., THF, hexane)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas-tight syringes

-

Volumetric flasks

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or a Phosphorus-specific detector) or another suitable analytical instrument (e.g., NMR spectrometer with an internal standard).

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (to prevent hydrolysis from atmospheric moisture), add an excess amount of 1,2-bis(dichlorophosphino)ethane to a series of glass vials.

-

To each vial, add a known volume of the anhydrous organic solvent. The amount of 1,2-bis(dichlorophosphino)ethane should be sufficient to ensure that a solid phase (undissolved liquid) remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for the complete sedimentation of the excess undissolved 1,2-bis(dichlorophosphino)ethane.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe. To avoid disturbing the undissolved layer, it is advisable to use a syringe filter.

-

Immediately transfer the collected aliquot to a volumetric flask and dilute with the same organic solvent to a known final volume. This dilution step is crucial to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated gas chromatograph or other suitable analytical instrument.

-

Prepare a series of standard solutions of 1,2-bis(dichlorophosphino)ethane of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of 1,2-bis(dichlorophosphino)ethane in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: 1,2-bis(dichlorophosphino)ethane is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of 1,2-bis(dichlorophosphino)ethane.

Caption: Workflow for determining the solubility of 1,2-bis(dichlorophosphino)ethane.

This comprehensive guide provides researchers with the necessary qualitative background and a robust experimental framework to confidently work with and characterize the solubility of 1,2-bis(dichlorophosphino)ethane in various organic solvents. The provided protocol and workflow diagram are intended to serve as a foundational resource for designing and executing accurate solubility studies.

An In-depth Technical Guide to the Thermal Stability of 1,2-bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,2-bis(dichlorophosphino)ethane. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide combines information from safety data sheets, general principles of organophosphorus chemistry, and detailed experimental protocols for analogous compounds to offer a thorough understanding of its expected thermal behavior.

Introduction

1,2-bis(dichlorophosphino)ethane, with the chemical formula (CH₂PCl₂)₂, is a colorless liquid that serves as a crucial precursor in the synthesis of various chelating diphosphine ligands.[1] These ligands are of significant interest in coordination chemistry and catalysis. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in chemical synthesis, particularly in processes requiring elevated temperatures.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,2-bis(dichlorophosphino)ethane is presented in the table below.

| Property | Value |

| Chemical Formula | C₂H₄Cl₄P₂ |

| Molar Mass | 231.80 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 68 °C at 1 mmHg |

| Synonyms | (Ethane-1,2-diyl)bis(phosphonous dichloride), Ethylenebis(dichlorophosphine) |

Source: Wikipedia[1]

Thermal Stability and Decomposition

| Decomposition Product | Chemical Formula |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Oxides of phosphorus | PₓOᵧ |

| Hydrogen chloride gas | HCl |

The thermal degradation of organophosphorus compounds is a complex process. For compounds containing phosphorus-chlorine bonds, thermal decomposition often involves the cleavage of these bonds, which can lead to the formation of hydrogen chloride in the presence of proton sources. The phosphorus-carbon bonds are generally more thermally stable than phosphorus-oxygen bonds.[2][3] The final decomposition products will likely depend on the specific conditions, such as temperature, atmosphere (inert or oxidative), and the presence of other reactive species.

Experimental Protocols

While a detailed, step-by-step protocol for the industrial synthesis of 1,2-bis(dichlorophosphino)ethane from ethylene, white phosphorus, and phosphorus trichloride (B1173362) is not publicly detailed, the synthesis of related and widely used diphosphine ligands from their precursors provides valuable insight into the experimental methodologies in this area of chemistry.[1] Below is a representative protocol for the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a common diphosphine ligand.

Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

This procedure is adapted from the synthesis described by Hewertson and Watson.

Materials and Equipment:

-

500-mL three-neck, round-bottomed flask

-

Overhead mechanical stirrer

-

Dry ice-acetone bath (-78 °C)

-

Dry ammonia (B1221849) gas source

-

Sodium metal

-

Triphenylphosphine

-

Dry diethyl ether

-

1-propanol (B7761284) for recrystallization

-

Fume hood

Procedure:

-

A 500-mL, three-neck, round-bottomed flask equipped with an overhead mechanical stirrer is flushed with dry nitrogen gas and flame-dried to remove any traces of water.

-

The flask is then immersed in a dry ice-acetone bath at -78 °C.

-

Dry ammonia gas is condensed into the flask to obtain approximately 300 mL of liquid ammonia.

-

Small chunks of sodium metal (5.15 g, 0.25 mol) are carefully added to the liquid ammonia with stirring. The solution will turn a deep blue color.

-

Triphenylphosphine (32.7 g, 0.12 mol) is added portion-wise over a 10-minute period. The solution will turn orange.

-

The mixture is stirred for 1 hour.

-

A solution of 1,2-dichloroethane (10 mL, 0.12 mol) in 20 mL of dry diethyl ether is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature. The orange color will disappear, and the solution will turn white.

-

After the liquid ammonia has evaporated, the remaining solid is washed with 1 liter of water and 200 mL of methanol.

-

The dried white solid is recrystallized from hot 1-propanol to yield the pure 1,2-bis(diphenylphosphino)ethane product.[4]

For researchers intending to study the thermal stability of 1,2-bis(dichlorophosphino)ethane, the following general methodologies for TGA and DSC can be applied.

Thermogravimetric Analysis (TGA):

-

A small, accurately weighed sample (typically 5-10 mg) of 1,2-bis(dichlorophosphino)ethane is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is loaded into the TGA instrument.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC):

-

A small sample (typically 2-5 mg) of 1,2-bis(dichlorophosphino)ethane is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to identify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic processes).

Visualizations

Caption: Synthesis workflow for 1,2-bis(diphenylphosphino)ethane.

Caption: Expected thermal decomposition of 1,2-bis(dichlorophosphino)ethane.

Conclusion

1,2-bis(dichlorophosphino)ethane is a valuable precursor in organophosphorus chemistry. While specific quantitative data on its thermal stability is scarce, qualitative information from safety data sheets indicates that it undergoes decomposition upon heating to release hazardous gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of phosphorus. The provided experimental protocols for analogous compounds and general thermal analysis techniques offer a framework for the safe handling and further investigation of this compound's thermal properties. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in elucidating the precise decomposition pathway and identifying the evolved gaseous products as a function of temperature.

References

An In-depth Technical Guide to 1,2-Bis(dichlorophosphino)ethane: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphorus compound 1,2-bis(dichlorophosphino)ethane, with the chemical formula (CH₂PCl₂)₂. It details the historical context of its discovery, its pivotal role as a precursor in the synthesis of important chelating diphosphine ligands, and a review of its synthetic methodologies. This document includes a compilation of its physicochemical properties, detailed experimental protocols for key reactions where available, and visual representations of its synthetic pathways to serve as a valuable resource for researchers in organometallic chemistry and catalysis.

Introduction

1,2-Bis(dichlorophosphino)ethane is a colorless liquid that has carved out a significant niche in synthetic chemistry as a fundamental building block for a variety of diphosphine ligands.[1][2] These ligands are crucial in the field of coordination chemistry and homogeneous catalysis, finding application in a wide array of chemical transformations including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira.[3] The reactivity of the phosphorus-chlorine bonds allows for straightforward derivatization, making it a versatile precursor for ligands with tailored steric and electronic properties.

History and Discovery

A widely recognized and frequently cited improvement in the synthesis of 1,2-bis(dichlorophosphino)ethane was reported by Burt, Chatt, Hussain, and Leigh in 1979.[1] Their "convenient synthesis" involves the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride.[2] This method represented a significant step forward in making this important reagent more accessible to the scientific community.

The primary historical and ongoing importance of 1,2-bis(dichlorophosphino)ethane lies in its role as a precursor to chelating diphosphines, most notably 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). The synthesis of dmpe from 1,2-bis(dichlorophosphino)ethane via reaction with a Grignard reagent is a common practice.[2]

Physicochemical Properties

A summary of the known quantitative data for 1,2-bis(dichlorophosphino)ethane is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₄Cl₄P₂ | [2] |

| Molar Mass | 231.80 g·mol⁻¹ | [2] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 68 °C at 1 mmHg | [2] |

| Density | 1.536 g/mL at 25 °C | |

| Refractive Index | n20/D 1.588 | |

| CAS Number | 28240-69-9 | [3] |

Synthetic Methodologies

Synthesis of 1,2-Bis(dichlorophosphino)ethane

The most commonly cited method for the preparation of 1,2-bis(dichlorophosphino)ethane is the reaction of ethylene, white phosphorus, and phosphorus trichloride.[2]

Reaction Scheme:

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂

Experimental Protocol:

Detailed experimental protocols from the original patent by Toy and Uhing and the 1979 paper by Burt et al. were not accessible in their full text during the preparation of this guide. The general transformation is as described above.

Synthesis of 1,2-Bis(dimethylphosphino)ethane (dmpe)

A primary application of 1,2-bis(dichlorophosphino)ethane is in the synthesis of dmpe, a widely used chelating ligand in coordination chemistry. This is typically achieved through a reaction with a methyl Grignard reagent.

Reaction Scheme:

(CH₂PCl₂)₂ + 4 CH₃MgI → (CH₂P(CH₃)₂)₂ + 4 MgICl

Experimental Protocol:

While the general reaction is well-established, a detailed, step-by-step experimental protocol for this specific transformation was not found in the reviewed literature. Standard procedures for Grignard reactions with chlorophosphines would be applicable, carried out under inert atmosphere due to the air-sensitive nature of the product.

Spectroscopic Characterization

While commercial suppliers confirm the identity and purity of 1,2-bis(dichlorophosphino)ethane using NMR and IR spectroscopy, specific spectral data is not widely published.[4][5]

-

³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds, with a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. For 1,2-bis(dichlorophosphino)ethane, a single resonance would be expected in the proton-decoupled spectrum.

-

¹H NMR: The proton NMR spectrum would show a signal for the ethylene bridge protons.

-

¹³C NMR: The carbon-13 NMR spectrum would exhibit a signal for the carbon atoms of the ethane (B1197151) backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic vibrational bands for the P-Cl and C-H bonds.

Specific chemical shifts, coupling constants, and vibrational frequencies for 1,2-bis(dichlorophosphino)ethane are not detailed in the available literature.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the preparation and derivatization of 1,2-bis(dichlorophosphino)ethane.

Caption: Synthesis of 1,2-bis(dichlorophosphino)ethane.

Caption: Synthesis of dmpe from 1,2-bis(dichlorophosphino)ethane.

Conclusion

1,2-Bis(dichlorophosphino)ethane is a cornerstone reagent in organophosphorus chemistry, valued for its utility as a precursor to a wide range of chelating diphosphine ligands. While its initial discovery is rooted in early patent literature, the synthetic method developed by Burt and colleagues in 1979 significantly improved its accessibility. Despite its importance, detailed spectroscopic data in the public domain remains somewhat limited. This guide consolidates the available historical, chemical, and physical data, providing a foundational resource for professionals in the chemical and pharmaceutical sciences. Further research to fully document the spectroscopic properties and explore alternative synthetic routes would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols: 1,2-bis(dichlorophosphino)ethane as a Ligand Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(dichlorophosphino)ethane, with the chemical formula (CH₂PCl₂)₂, is a highly reactive organophosphorus compound that serves as a crucial precursor in the synthesis of a wide array of chelating diphosphine ligands.[1][2] These ligands are of paramount importance in the fields of coordination chemistry and homogeneous catalysis, finding extensive applications in cross-coupling reactions, hydrogenations, and other transformative organic syntheses. The ethylene (B1197577) backbone of these ligands allows for the formation of stable five-membered chelate rings with transition metals, a structural motif that often imparts unique reactivity and selectivity to the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis of various diphosphine ligands derived from 1,2-bis(dichlorophosphino)ethane and their subsequent use in catalytic applications.

Synthesis of Diphosphine Ligands

The primary route for the synthesis of diphosphine ligands from 1,2-bis(dichlorophosphino)ethane involves the nucleophilic substitution of the chlorine atoms with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi).[1] This method allows for the introduction of a diverse range of alkyl and aryl substituents onto the phosphorus atoms, thereby enabling the fine-tuning of the steric and electronic properties of the resulting ligands.

General Reaction Scheme:

Cl₂PCH₂CH₂PCl₂ + 4 RM → R₂PCH₂CH₂PR₂ + 4 MCl (where M = MgX or Li)

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe)

This protocol is adapted from the general principle of reacting 1,2-bis(dichlorophosphino)ethane with a Grignard reagent.

Materials:

-

1,2-bis(dichlorophosphino)ethane

-

Methylmagnesium iodide (MeMgI) or Methylmagnesium bromide (MeMgBr) solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2-bis(dichlorophosphino)ethane in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium iodide (at least 4 equivalents) in diethyl ether is added dropwise to the stirred solution of 1,2-bis(dichlorophosphino)ethane.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 1,2-bis(dimethylphosphino)ethane as a colorless liquid.

Protocol 2: Synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe)

An alternative and commonly used method for the synthesis of dppe involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[3] However, for the purpose of illustrating the utility of 1,2-bis(dichlorophosphino)ethane, a protocol utilizing a Grignard reagent is provided below.

Materials:

-

1,2-bis(dichlorophosphino)ethane

-

Phenylmagnesium bromide (PhMgBr) solution in THF

-

Anhydrous THF

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of 1,2-bis(dichlorophosphino)ethane in anhydrous THF is prepared.

-

The solution is cooled to 0 °C, and a solution of phenylmagnesium bromide (at least 4 equivalents) in THF is added dropwise with vigorous stirring.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic solvent is removed under reduced pressure, and the resulting solid is suspended in water and extracted with dichloromethane (B109758).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane) to yield 1,2-bis(diphenylphosphino)ethane as a white crystalline solid.

Protocol 3: Synthesis of 1,2-bis[di(benzofuran-2-yl)phosphanyl]ethane

This protocol demonstrates the synthesis of a more complex diarylphosphine ligand.[4]

Materials:

-

n-Butyllithium (n-BuLi) solution in hexanes

-

1,2-bis(dichlorophosphino)ethane

-

Anhydrous THF, diethyl ether, and n-pentane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and cooling bath

Procedure:

-

Under an argon atmosphere, dissolve benzofuran (4 equivalents) in anhydrous THF in a Schlenk flask and cool the solution to -20 °C.

-

Add n-butyllithium (4 equivalents) dropwise to the cooled solution and stir for 2 hours.

-

Slowly add a solution of 1,2-bis(dichlorophosphino)ethane (1 equivalent) in THF to the lithiated benzofuran solution at -20 °C.

-

Maintain the reaction temperature for 2 hours before allowing it to warm to room temperature and stir overnight.

-

Remove the solvent in vacuo to obtain a yellow solid.

-

To remove lithium chloride, dissolve the solid in anhydrous diethyl ether and filter the suspension under an inert atmosphere.

-

Crystallize the product from a concentrated dichloromethane solution by layering with n-pentane at 5 °C to afford colorless, needle-shaped crystals.[4] The reported yield for this procedure is 64%.[4]

Quantitative Data for Synthesized Ligands

| Ligand Name | Abbreviation | R Group | Yield (%) | 31P NMR (δ, ppm) |

| 1,2-bis(dimethylphosphino)ethane | dmpe | Methyl | - | -48.5 |

| 1,2-bis(diethylphosphino)ethane | depe | Ethyl | - | -20.3 |

| 1,2-bis(diphenylphosphino)ethane | dppe | Phenyl | - | -12.2 |

| 1,2-bis(dicyclohexylphosphino)ethane | dcpe | Cyclohexyl | - | 14.5 |

| 1,2-bis[di(benzofuran-2-yl)phosphanyl]ethane | - | Benzofuran-2-yl | 64[4] | - |

Note: Yields and NMR data can vary depending on the specific reaction conditions and purity of reagents. The provided ³¹P NMR chemical shifts are typical values.

Applications in Catalysis

Diphosphine ligands derived from 1,2-bis(dichlorophosphino)ethane are integral to a multitude of catalytic reactions. The electronic and steric properties of the ligand can be tailored by modifying the 'R' groups on the phosphorus atoms, which in turn influences the activity and selectivity of the metal catalyst.

Application 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: Nickel-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. Diphosphine ligands, such as dppe and its analogues, are effective in stabilizing the nickel catalyst and promoting efficient catalytic turnover.

General Protocol: A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Nickel(II) chloride (NiCl₂) or a Ni(0) precursor

-

Diphosphine ligand (e.g., dppe)

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

-

In a Schlenk tube under an inert atmosphere, add NiCl₂ (e.g., 5 mol%), the diphosphine ligand (e.g., 6 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the anhydrous solvent (e.g., 5 mL) and stir the mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Performance Data:

| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | dppe | 5 (NiCl₂) | K₃PO₄ | Toluene | 100 | >90 |

| 4-Chloroanisole | Phenylboronic acid | dcpe | 3 (Ni(COD)₂) | K₃PO₄ | Dioxane | 120 | ~85 |

Note: The data presented are representative and actual results may vary.

Application 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Introduction: Chiral diphosphine ligands are extensively used in rhodium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched products, which is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The C₂-symmetry of many ethane-1,2-diylbis(phosphine) ligands is often crucial for achieving high levels of enantioselectivity.

General Protocol: A typical procedure for the asymmetric hydrogenation of a prochiral olefin is as follows:

Materials:

-

Prochiral olefin (e.g., methyl α-acetamidoacrylate)

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral diphosphine ligand (e.g., a chiral analogue of dppe)

-

Solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas

Procedure:

-

In a glovebox, dissolve the rhodium precursor and the chiral diphosphine ligand in the solvent to form the catalyst solution.

-

Transfer the catalyst solution to a high-pressure autoclave.

-

Add the prochiral olefin to the autoclave.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 atm).

-

Stir the reaction mixture at a specific temperature (e.g., room temperature) for the required time.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Determine the conversion and enantiomeric excess (e.e.) of the product by chiral GC or HPLC.

Quantitative Performance Data for Asymmetric Hydrogenation of Methyl α-acetamidoacrylate:

| Chiral Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | e.e. (%) |

| (S,S)-Chiraphos | 0.1 | Methanol | 1 | 25 | >99 | 99 (R) |

| (R,R)-DIPAMP | 0.05 | Methanol | 3 | 25 | >99 | 96 (S) |

Note: Chiraphos and DIPAMP are examples of chiral diphosphine ligands. The data illustrates the high efficiency and enantioselectivity achievable with such ligands.

Conclusion

1,2-bis(dichlorophosphino)ethane is a versatile and indispensable precursor for the synthesis of a vast library of diphosphine ligands. The ability to readily introduce a wide range of substituents allows for the systematic tuning of ligand properties, which is crucial for optimizing the performance of metal catalysts in a variety of important organic transformations. The protocols and data presented herein provide a valuable resource for researchers in academia and industry engaged in ligand synthesis, catalyst development, and the production of fine chemicals and pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2-Bis(dichlorophosphino)ethane - Wikipedia [en.wikipedia.org]

- 3. Monohydride-Dichloro Rhodium(III) Complexes with Chiral Diphosphine Ligands as Catalysts for Asymmetric Hydrogenation of Olefinic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Bis[di(benzofuran-2-yl)phosphanyl]ethane - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Diphosphine Ligands from 1,2-bis(dichlorophosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphine ligands are a critical class of compounds in coordination chemistry and homogeneous catalysis, widely employed in the synthesis of pharmaceuticals and fine chemicals. Their electronic and steric properties can be fine-tuned by modifying the substituents on the phosphorus atoms, which in turn influences the reactivity and selectivity of their metal complexes. 1,2-bis(dichlorophosphino)ethane is a key precursor for the synthesis of a variety of bidentate diphosphine ligands with the general formula R₂P(CH₂)₂PR₂. This document provides detailed protocols for the synthesis of several common diphosphine ligands from this starting material, focusing on the reaction with Grignard reagents.

The general synthetic route involves the nucleophilic substitution of the chloride atoms on 1,2-bis(dichlorophosphino)ethane with alkyl or aryl groups from a Grignard reagent. This method offers a versatile and straightforward approach to a range of diphosphine ligands.

Synthetic Schemes and Data

The following table summarizes the synthesis of various diphosphine ligands from 1,2-bis(dichlorophosphino)ethane, including reaction yields and key spectroscopic data for characterization.

| Ligand Name | Abbreviation | R Group | Typical Yield (%) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) |

| 1,2-bis(dimethylphosphino)ethane (B1345682) | dmpe | Methyl | 72 | -48.8 (s, C₆D₆) | 1.30 (m, 4H, CH₂), 0.81 (t, J=1.5 Hz, 12H, CH₃) (C₆D₆)[1] |

| 1,2-bis(diethylphosphino)ethane (B1585043) | depe | Ethyl | ~80 | -20.5 (s) | 1.5-1.0 (m, 20H), 1.8 (m, 4H) |

| 1,2-bis(dicyclohexylphosphino)ethane (B1585223) | dcpe | Cyclohexyl | 96 | 1.8 (s, CDCl₃) | 2.0–1.0 (br m, 48H)[2] |

| 1,2-bis(diphenylphosphino)ethane | dppe | Phenyl | N/A* | -12.9 (s) | 7.4-7.2 (m, 20H, Ar-H), 2.1 (m, 4H, CH₂) |

*Note: The synthesis of dppe from 1,2-bis(dichlorophosphino)ethane is less common. The more prevalent method involves the reaction of NaP(C₆H₅)₂ with 1,2-dichloroethane.[3] However, for the purpose of comparison, its characterization data is included.

Experimental Protocols